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molecular formula C21H32O2 B8573743 3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one CAS No. 70434-30-9

3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one

Cat. No. B8573743
M. Wt: 316.5 g/mol
InChI Key: OXIROJJENLMQSQ-UHFFFAOYSA-N
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Patent
US04391827

Procedure details

A mixture of 19.5 g. (0.0468 mol.) of 3-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]cyclohexanone, 12.3 g. of sodium bicarbonate, 3.00 g. of 10% palladium-on-carbon and 250 ml. of ethanol was stirred under one atmosphere of hydrogen pressure for 1.5 hours. The reaction mixture was then filtered through diatomaceous earth with ethyl acetate and the filtrate evaporated to a solid. The crude solid was purified via column chromatography on 280 g. of silica gel eluted with 20% ethercyclohexane to yield a solid. Recrystallization of this sold from aqueous methanol gave 9.1 g. (62%) of the title product, m.p. 87° C., principally in the hemiketal form.
Quantity
0.0468 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([C:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:12]=[CH:11][C:10]=1[CH:24]1[CH2:29][CH2:28][CH2:27][C:26](=[O:30])[CH2:25]1)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].[H][H]>[Pd].C(O)C>[CH3:23][C:15]([C:13]1[CH:12]=[CH:11][C:10]([CH:24]2[CH2:29][CH2:28][CH2:27][C:26](=[O:30])[CH2:25]2)=[C:9]([OH:8])[CH:14]=1)([CH3:22])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
0.0468 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)C(CCCCCC)(C)C)C1CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 19.5 g
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceous earth with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a solid
CUSTOM
Type
CUSTOM
Details
The crude solid was purified via column chromatography on 280 g
WASH
Type
WASH
Details
of silica gel eluted with 20% ethercyclohexane
CUSTOM
Type
CUSTOM
Details
to yield a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of
CUSTOM
Type
CUSTOM
Details
gave 9.1 g

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC)(C)C1=CC(=C(C=C1)C1CC(CCC1)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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